(7Z)-3-phenyl-7-(pyridin-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-3-Phenyl-7-[(pyridin-2-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one: is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazine core fused with a phenyl and pyridinyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7Z)-3-Phenyl-7-[(pyridin-2-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a triazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk while maintaining its structural integrity and activity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent .
Medicine: The compound shows promise in drug development, particularly in the design of novel therapeutics for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (7Z)-3-Phenyl-7-[(pyridin-2-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness: Compared to similar compounds, (7Z)-3-Phenyl-7-[(pyridin-2-yl)methylidene]-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one stands out due to its unique thiazolo-triazine core, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H14N4OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(7Z)-3-phenyl-7-(pyridin-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H14N4OS/c22-16-15(10-13-6-4-5-9-18-13)23-17-19-11-20(12-21(16)17)14-7-2-1-3-8-14/h1-10H,11-12H2/b15-10- |
InChI Key |
OCRQQABGMPLXQL-GDNBJRDFSA-N |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=CC=N4)/S2 |
Canonical SMILES |
C1N=C2N(CN1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=N4)S2 |
Origin of Product |
United States |
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